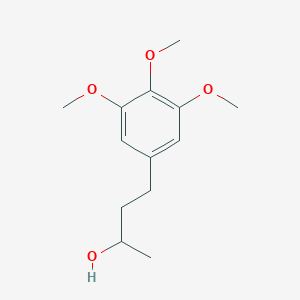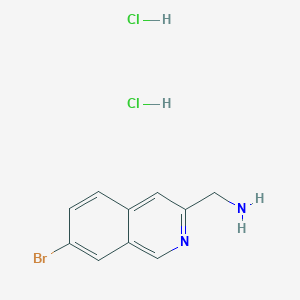
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 7th position of the isoquinoline ring and a methanamine group at the 3rd position, forming a dihydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride can be achieved through various synthetic routes. Another approach includes the Cu(I)-catalyzed cyclocondensation of o-iodobenzylamine and acetonitriles . The palladium-catalyzed α-arylation reaction of tert-butyl cyanoacetate, followed by in situ trapping with an electrophile and aromatization with ammonium chloride, is also a viable method .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding isoquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines, thiols, or halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiourea (NH2CSNH2) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
科学研究应用
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and methanamine group play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the specific functional groups present on the isoquinoline ring .
相似化合物的比较
Similar Compounds
7-Bromoisoquinolin-3-amine: This compound lacks the methanamine group and is used in similar applications but with different reactivity and binding properties.
N-(Benzo[f]isoquinolin-2-yl)-4-methylbenzenesulfonamide: This compound features a benzoisoquinoline core and is used in medicinal chemistry for the development of therapeutic agents.
Uniqueness
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
分子式 |
C10H11BrCl2N2 |
|---|---|
分子量 |
310.01 g/mol |
IUPAC 名称 |
(7-bromoisoquinolin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9BrN2.2ClH/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9;;/h1-4,6H,5,12H2;2*1H |
InChI 键 |
OXIJXECJWWNWCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=CN=C(C=C21)CN)Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





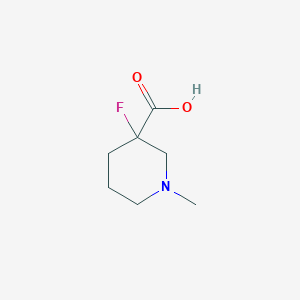
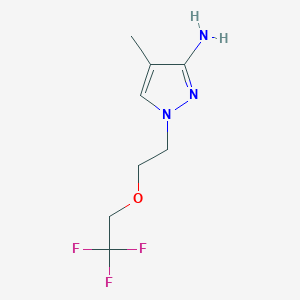
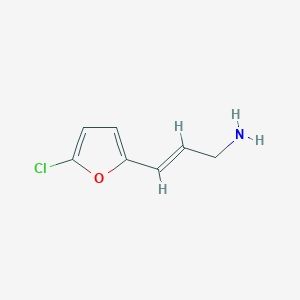
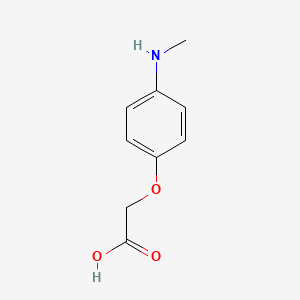

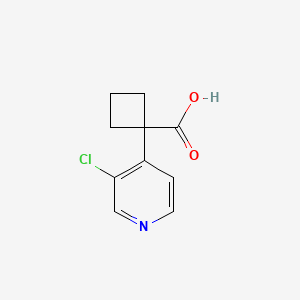

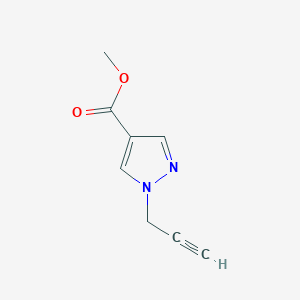

![Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13524572.png)
